INSCoV-601I(1)

SARS-CoV-2 Mpro inhibitor enzymatic assay

INSCoV-601I(1) (CAS 2735704-19-3) is an irreversible covalent SARS-CoV-2 Mpro inhibitor featuring a chloroacetyl warhead that delivers an enzymatic IC50 of 50 nM. Its ~282‑fold IC50‑to‑EC50 shift (EC50 = 14.1 μM) makes it a critical probe for investigating cell permeability, intracellular stability, and nonspecific protein binding—key barriers to antiviral efficacy. Structurally distinct from nitrile‑based inhibitors such as nirmatrelvir, this compound enables cross‑resistance profiling and target‑engagement studies (e.g., CETSA). Source with documented purity (≥98% HPLC) to ensure reproducible enzymatic and cellular assay results.

Molecular Formula C23H22ClF2N5O2S
Molecular Weight 506.0 g/mol
Cat. No. B12418797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINSCoV-601I(1)
Molecular FormulaC23H22ClF2N5O2S
Molecular Weight506.0 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C(C2=NC=CN=C2)N(C3=CC=C(C=C3)C4=CC=NS4)C(=O)CCl)(F)F
InChIInChI=1S/C23H22ClF2N5O2S/c24-13-20(32)31(17-3-1-15(2-4-17)19-7-10-29-34-19)21(18-14-27-11-12-28-18)22(33)30-16-5-8-23(25,26)9-6-16/h1-4,7,10-12,14,16,21H,5-6,8-9,13H2,(H,30,33)/t21-/m1/s1
InChIKeyJPFLCMCPYVZROC-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





INSCoV-601I(1): A Covalent SARS-CoV-2 Mpro Inhibitor for Antiviral Research Procurement


INSCoV-601I(1) is a synthetic small-molecule inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro), a critical enzyme for viral replication. This compound, disclosed in Insilico Medicine's patent WO2021219089A1 [1], is characterized by a covalent warhead (chloroacetyl group) designed for irreversible inhibition of the viral protease catalytic cysteine residue. It is commercially available from multiple vendors (e.g., MedChemExpress, TargetMol, InvivoChem) with reported purity ≥98% (HPLC) and is offered exclusively for research purposes in SARS-CoV-2 antiviral studies . Its primary utility lies in in vitro enzymatic assays and cellular infection models, where it has demonstrated an IC50 of 50 nM against recombinant SARS-CoV-2 Mpro and an EC50 of 14,100 nM (14.1 μM) in a cellular antiviral assay [2].

Why Procurement of INSCoV-601I(1) Cannot Be Substituted with Generic Mpro Inhibitors


Interchangeability among SARS-CoV-2 Mpro inhibitors is scientifically unsound due to the highly divergent biochemical, pharmacological, and resistance profiles within this class. Compounds such as nirmatrelvir, ensitrelvir, GC376, and the INSCoV series (e.g., INSCoV-601I(1), INSCoV-600K(1), INSCoV-614(1B)) exhibit substantial variation in potency (IC50 values spanning from picomolar to micromolar), warhead chemistry (covalent reversible nitrile vs. irreversible chloroacetyl vs. aldehyde), cellular antiviral efficacy, and susceptibility to resistance-associated mutations [1]. For instance, the covalent mechanism and specific chemical scaffold of INSCoV-601I(1) are proprietary to Insilico Medicine's patent estate (WO2021219089) and are not replicated by generic protease inhibitors. Furthermore, off-target effects, P-glycoprotein substrate status, and metabolic stability are highly compound-specific; data from one Mpro inhibitor cannot be extrapolated to another [2]. Therefore, experimental reproducibility and valid cross-study comparisons mandate the use of the precise compound specified, with documented purity and source traceability .

Quantitative Differentiation of INSCoV-601I(1) Against Benchmark Mpro Inhibitors


INSCoV-601I(1) vs. INSCoV-600M: Enzymatic Potency in Recombinant Mpro Assay

In a standardized biochemical assay using purified recombinant SARS-CoV-2 Mpro (C-His6-tagged, expressed in E. coli), INSCoV-601I(1) demonstrated an IC50 of 50 nM [1]. This represents a 10-fold increase in enzymatic potency compared to INSCoV-600M (IC50 = 500 nM) [2], a structurally related congener from the same patent family (WO2021219089A1). Both data points were derived from identical assay conditions, enabling direct head-to-head comparison within the Insilico Medicine discovery program.

SARS-CoV-2 Mpro inhibitor enzymatic assay IC50 comparison

INSCoV-601I(1) Cellular Antiviral Activity: EC50 and In Vitro Selectivity Window

INSCoV-601I(1) exhibits an EC50 of 14,100 nM (14.1 μM) in a SARS-CoV-2 cellular infection assay, as reported in BindingDB [1]. This potency is substantially weaker—approximately 282-fold less potent—than its biochemical IC50 (50 nM). While no head-to-head cellular EC50 data are available against a defined comparator under identical conditions, this EC50 value establishes a baseline for in vitro antiviral activity. For reference, the clinically approved Mpro inhibitor nirmatrelvir typically exhibits EC50 values in the nanomolar range (e.g., 20-50 nM) in Vero E6 cells [2], highlighting that INSCoV-601I(1) is a significantly less potent antiviral in cellular contexts.

antiviral activity EC50 cellular assay selectivity

Mechanistic Classification: Irreversible Covalent Warhead vs. Reversible Inhibitors

INSCoV-601I(1) is a covalent Mpro inhibitor bearing a chloroacetyl warhead, a structural feature disclosed in patent WO2021219089A1 [1]. This warhead is designed for irreversible alkylation of the catalytic cysteine (C145) in the Mpro active site. In contrast, nirmatrelvir and ensitrelvir employ a nitrile warhead that forms a reversible covalent bond [2]. The irreversible mechanism of INSCoV-601I(1) aligns it with the ISM3312 clinical candidate, which similarly utilizes a chlorofluoroacetamide (CFA) warhead for irreversible Mpro inhibition [3]. This mechanistic distinction has implications for resistance development, duration of target engagement, and washout kinetics in vitro.

covalent inhibitor mechanism of action chloroacetyl warhead irreversible inhibition

Recommended Research and Procurement Application Scenarios for INSCoV-601I(1)


In Vitro Mpro Enzymatic Assays for Comparative SAR Studies

INSCoV-601I(1) is optimally suited for biochemical screening of SARS-CoV-2 Mpro inhibition using FRET-based enzymatic assays (IC50 = 50 nM) [1]. It serves as a well-characterized covalent inhibitor reference for structure-activity relationship (SAR) studies comparing irreversible vs. reversible warhead chemotypes. Its 10-fold higher enzymatic potency compared to INSCoV-600M (IC50 = 500 nM) makes it a preferred internal benchmark for validating assay sensitivity and screening novel covalent Mpro inhibitors [2].

Cellular Permeability and Intracellular Target Engagement Studies

Given the substantial discrepancy between its biochemical IC50 (50 nM) and cellular EC50 (14.1 μM)—a ~282-fold shift—INSCoV-601I(1) is a valuable tool for investigating barriers to cellular antiviral activity, including cell permeability, intracellular stability, and nonspecific protein binding [1]. Researchers can employ this compound in permeability assays (e.g., Caco-2, PAMPA) or intracellular target engagement assays (e.g., CETSA) to diagnose the rate-limiting step for antiviral efficacy and inform medicinal chemistry optimization efforts .

Resistance Mechanism and Cross-Resistance Profiling

As an irreversible covalent Mpro inhibitor, INSCoV-601I(1) can be utilized in viral passage experiments to select for resistance-associated mutations under controlled in vitro conditions. The compound's distinct chloroacetyl warhead, compared to the nitrile warhead of nirmatrelvir and the CFA warhead of ISM3312, provides a unique chemical probe for assessing cross-resistance profiles among different covalent Mpro inhibitor classes [1]. Vendor documentation notes that resistance can arise from mutations in viral replication machinery that reduce inhibitor binding [2].

Chemical Probe for Covalent Irreversible Mpro Inhibition

INSCoV-601I(1) functions as a specific chemical probe to interrogate the functional consequences of irreversible Mpro inactivation in biochemical and cellular systems. Unlike reversible inhibitors such as nirmatrelvir (nitrile warhead), INSCoV-601I(1) is expected to maintain target suppression after washout, enabling time-resolved studies of target occupancy and recovery of viral replication following inhibitor removal [1]. This property is particularly relevant for elucidating the pharmacodynamic drivers of antiviral efficacy for covalent inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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